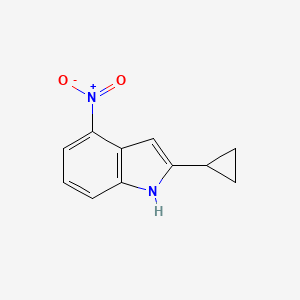

2-Cyclopropyl-4-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

663177-70-6 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-cyclopropyl-4-nitro-1H-indole |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)11-3-1-2-9-8(11)6-10(12-9)7-4-5-7/h1-3,6-7,12H,4-5H2 |

InChI Key |

HSJVJOCVBCVOIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-4-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Cyclopropyl-4-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the incorporation of a cyclopropyl group can significantly influence pharmacological properties such as metabolic stability and target binding affinity. The presence of a nitro group further modulates the electronic and steric characteristics of the molecule, offering potential for diverse biological activities. This document collates available data on its physicochemical properties, proposes a plausible synthetic route with a detailed experimental protocol, and discusses its potential reactivity and applications based on the analysis of its structural motifs.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in peer-reviewed literature. However, based on the analysis of its constituent parts—the indole nucleus, the cyclopropyl substituent at the 2-position, and the nitro group at the 4-position—we can infer a range of properties. The following table summarizes the known and estimated physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| CAS Number | 663177-70-6 | [1] |

| Appearance | Reported as a liquid | [2] |

| Purity | ≥99.0% (Commercially available) | [2] |

| Storage | Store in a tightly closed container in a cool, dry place. | [2] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred |

| Melting Point | Not available. Related nitroindoles exhibit a wide range of melting points. | - |

| Boiling Point | Not available. | - |

| pKa | The N-H proton of the indole ring is weakly acidic. The presence of the electron-withdrawing nitro group is expected to increase its acidity compared to unsubstituted indole. | Inferred |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole ring from a phenylhydrazine and a carbonyl compound. In this proposed route, (3-nitrophenyl)hydrazine would react with cyclopropyl methyl ketone under acidic conditions to yield the target molecule.

Caption: Proposed Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

(3-Nitrophenyl)hydrazine hydrochloride

-

Cyclopropyl methyl ketone

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

-

Add cyclopropyl methyl ketone (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone.

-

-

Indolization:

-

To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The progress of the cyclization should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Spectroscopic Data (Predicted and Comparative)

While the specific spectra for this compound are not published, we can predict the key features based on data from analogous compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | * Indole N-H: A broad singlet between δ 8.0-9.0 ppm. * Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns for the 5, 6, and 7-protons of the indole ring. The nitro group at the 4-position will significantly deshield the 5-proton. * Indole C3-H: A singlet or doublet around δ 6.5-7.0 ppm. * Cyclopropyl Protons: A multiplet for the methine proton and complex multiplets for the methylene protons in the upfield region (δ 0.5-2.0 ppm). |

| ¹³C NMR | * Indole Carbons: Resonances in the δ 100-140 ppm range, with the carbon bearing the nitro group (C4) being significantly deshielded. The C2 carbon attached to the cyclopropyl group will also be prominent. * Cyclopropyl Carbons: Signals in the upfield region (δ 0-15 ppm). |

| IR (Infrared) | * N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. * Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. * NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. * C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | * Molecular Ion (M⁺): A prominent peak at m/z = 202.21. * Fragmentation: Expect fragmentation patterns corresponding to the loss of the nitro group (NO₂) and cleavage of the cyclopropyl ring. |

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Caption: Key reactivity sites of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This transformation opens up pathways to a variety of derivatives with potentially different biological activities.

-

N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated to introduce various side chains, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.

-

Electrophilic Substitution: While the indole ring is generally electron-rich and susceptible to electrophilic attack, the presence of the electron-withdrawing nitro group at the 4-position will deactivate the benzene portion of the ring towards electrophilic substitution. The C3 position of the pyrrole ring remains a likely site for reactions with mild electrophiles.

-

Cyclopropyl Ring: The cyclopropyl group is known to be metabolically robust and can confer favorable conformational constraints on the molecule. Under certain radical conditions, the strained cyclopropane ring can undergo opening.

The indole nucleus is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and central nervous system disorders. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and binding affinity. The nitroaromatic group, while sometimes associated with toxicity, is also a feature of several approved drugs and can participate in bioreductive activation, a strategy employed in the design of hypoxia-activated prodrugs for cancer therapy.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its unique combination of a privileged indole scaffold, a metabolically robust cyclopropyl group, and a versatile nitro handle makes it an attractive starting point for the synthesis of compound libraries for biological screening. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration in drug discovery programs. Further research is warranted to fully elucidate its chemical and biological properties.

References

A Technical Guide to the Spectroscopic Properties of 2-Cyclopropyl-4-nitro-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The structural features of 2-Cyclopropyl-4-nitro-1H-indole, namely the indole nucleus, the electron-withdrawing nitro group at the C4 position, and the cyclopropyl substituent at the C2 position, govern its spectroscopic characteristics. The molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.21 g/mol [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12.0 | br s | 1H | H-1 (indole N-H) | The indole N-H proton is typically a broad singlet at a high chemical shift, further deshielded by the nitro group. Based on 4-nitroindole data[2][3]. |

| ~8.1 | d | 1H | H-5 | Aromatic proton ortho to the nitro group, expected to be significantly downfield and split by H-6. |

| ~7.9 | d | 1H | H-7 | Aromatic proton deshielded by the nitro group and the ring current, split by H-6. |

| ~7.2 | t | 1H | H-6 | Aromatic proton coupled to both H-5 and H-7, appearing as a triplet. |

| ~7.1 | s | 1H | H-3 | Proton on the pyrrole ring, expected to be a singlet. |

| ~2.2 | m | 1H | H-8 (cyclopropyl CH) | Methine proton of the cyclopropyl group, coupled to the methylene protons. |

| ~1.1 | m | 2H | H-9 (cyclopropyl CH₂) | Methylene protons of the cyclopropyl group, diastereotopic and coupled to H-8. |

| ~1.0 | m | 2H | H-9' (cyclopropyl CH₂) | Methylene protons of the cyclopropyl group, diastereotopic and coupled to H-8. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-2 | Carbon bearing the cyclopropyl group. |

| ~142 | C-4 | Carbon attached to the electron-withdrawing nitro group, significantly deshielded. Based on 4-nitroindole data[2]. |

| ~138 | C-7a | Bridgehead carbon. |

| ~125 | C-3a | Bridgehead carbon. |

| ~122 | C-6 | Aromatic methine carbon. |

| ~118 | C-5 | Aromatic methine carbon. |

| ~116 | C-7 | Aromatic methine carbon. |

| ~101 | C-3 | Methine carbon of the pyrrole ring. |

| ~10 | C-9 (cyclopropyl CH₂) | Methylene carbons of the cyclopropyl ring, typically found in the upfield region[4]. |

| ~7 | C-8 (cyclopropyl CH) | Methine carbon of the cyclopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H, aromatic C-H, C=C, and N-O functional groups.

Predicted IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp | N-H stretch of the indole ring. |

| 3150 - 3000 | Medium | Aromatic and vinylic C-H stretch. |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch. |

| 1600 - 1450 | Medium-Strong | C=C stretching of the aromatic and pyrrole rings. |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 202 | M⁺ (Molecular ion peak). |

| 156 | [M - NO₂]⁺, loss of the nitro group. |

| 161 | [M - C₃H₅]⁺, loss of the cyclopropyl group. |

| 116 | Fragmentation of the indole nucleus. |

Experimental Protocols

Synthesis: Fischer Indole Synthesis

A plausible route to synthesize this compound is the Fischer indole synthesis, a reliable method for forming the indole ring from an arylhydrazine and a ketone or aldehyde[1][5][6][7].

-

Step 1: Hydrazone Formation:

-

(3-Nitrophenyl)hydrazine is reacted with 1-cyclopropylethan-1-one (cyclopropyl methyl ketone) in a suitable solvent like ethanol with an acid catalyst (e.g., acetic acid).

-

The mixture is typically refluxed for 1-2 hours to form the corresponding phenylhydrazone intermediate. Water is removed during the reaction to drive the equilibrium towards the product.

-

-

Step 2: Indolization (Cyclization):

-

The crude phenylhydrazone is not isolated but is directly subjected to cyclization.

-

A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added to the reaction mixture.

-

The mixture is heated to a high temperature (typically 100-180 °C) for several hours.

-

The reaction proceeds via a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring[1][9].

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

-

Spectroscopic Analysis

2.2.1. NMR Spectroscopy A sample of 5-25 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube[10][11][12]. Any solid particulates should be removed by filtration through a pipette with a glass wool plug to prevent peak broadening[11]. The spectrum is referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm[13]. Both ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer, typically operating at a field strength of 400 MHz or higher for better resolution.

2.2.2. FT-IR Spectroscopy For a solid sample, an IR spectrum can be obtained using the KBr pellet method[8][14][15]. Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry KBr powder. The mixture is then pressed in a die under high pressure to form a transparent pellet, which is placed in the sample holder of the FT-IR spectrometer for analysis[8][14]. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation[8][16][17].

2.2.3. Mass Spectrometry Mass spectra are typically acquired using an Electron Ionization (EI) source coupled with a mass analyzer[18][19]. For EI-MS, a standard electron energy of 70 eV is used, which provides reproducible fragmentation patterns that are useful for structural elucidation and comparison with spectral libraries[20][21][22]. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons to generate charged ions and fragments that are subsequently analyzed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a target organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. 4-Nitroindole(4769-97-5) 13C NMR [m.chemicalbook.com]

- 3. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. google.com [google.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. jascoinc.com [jascoinc.com]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 18. Electron ionization - Wikipedia [en.wikipedia.org]

- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. researchgate.net [researchgate.net]

Crystal Structure of 2-Cyclopropyl-4-nitro-1H-indole: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 2-Cyclopropyl-4-nitro-1H-indole has not been reported. While the indole scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, crystallographic data for this particular substituted indole is not publicly available.[1][2]

This document aims to provide a technical guide for researchers, scientists, and drug development professionals by summarizing available information on closely related structures and outlining the general methodologies used for the synthesis and characterization of similar compounds. This information can serve as a valuable reference for future studies on this compound.

Related Crystal Structures and General Observations

While the crystal structure of the target compound is unknown, analysis of similar molecules provides insights into the potential solid-state conformation. For instance, the crystal structure of 3-(2-Methyl-2-nitropropyl)-1H-indole reveals a monoclinic crystal system with the indole ring being essentially planar.[3] In this structure, intermolecular hydrogen bonds play a crucial role in the crystal packing, forming inversion dimers.[3]

Another related compound, 2-Nitro-1-(phenylsulfonyl)-1H-indole, crystallizes in an orthorhombic system.[4] In this case, the nitro group is not coplanar with the indole ring system, which is a common feature for nitro-substituted aromatic compounds.[4] The presence of the bulky phenylsulfonyl group significantly influences the molecular packing.[4]

These examples suggest that the crystal structure of this compound would likely feature a planar indole core with the nitro group potentially twisted out of the plane. The cyclopropyl group's orientation would be a key determinant of the overall molecular conformation and crystal packing. Intermolecular interactions, such as hydrogen bonding involving the indole N-H and the nitro group, would be expected to play a significant role in the supramolecular assembly.

Synthetic Approaches

The synthesis of 2-substituted indoles can be achieved through various methods, including palladium-catalyzed cyclization reactions.[5] For instance, 2-cyclopropyl-1H-indole has been synthesized from 2-(cyclopropylethynyl)aniline via microwave-assisted heating.[5] The introduction of a nitro group onto the indole ring can be accomplished through nitration reactions, although the regioselectivity can be challenging. A convenient methodology for the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives has been described, which involves the Batcho–Leimgruber indole synthesis.[6]

A plausible synthetic workflow for this compound could involve the initial synthesis of the 2-cyclopropylindole core followed by a regioselective nitration at the C4 position. The general workflow for such a synthesis and subsequent crystallographic analysis is depicted below.

Caption: General experimental workflow for synthesis and crystallization.

Potential Biological Significance

The interest in nitro-containing indole derivatives stems from their broad range of biological activities.[7][8] The nitro group is a well-known pharmacophore and is present in numerous antibacterial, antineoplastic, and antiparasitic agents.[7][8] Indole alkaloids themselves are a large class of natural products with significant therapeutic potential, exhibiting antitumor, antibacterial, and antiviral properties.[1][2] The combination of a cyclopropyl moiety, which can influence metabolic stability and binding affinity, with a nitro-indole scaffold makes this compound a compound of interest for drug discovery efforts.

Future Directions

To fully elucidate the structure-activity relationship and the therapeutic potential of this compound, obtaining high-quality single crystals and determining its three-dimensional structure is a critical next step. The experimental protocols and insights from related compounds discussed in this guide provide a solid foundation for researchers to pursue the synthesis, crystallization, and structural analysis of this novel compound. Such studies would be invaluable for the rational design of new indole-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-(2-Methyl-2-nitropropyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

Navigating the Bioactive Landscape of 2-Cyclopropyl-4-nitro-1H-indole Scaffolds: A Technical Guide to Structurally Related Compounds

A notable scarcity of public research exists specifically detailing the biological activities of 2-cyclopropyl-4-nitro-1H-indole derivatives. This technical guide, therefore, explores the biological activities of structurally related compounds, providing researchers, scientists, and drug development professionals with a foundational understanding of the potential bioactivities that could be associated with this novel scaffold. By examining derivatives featuring either the 2-cyclopropyl-indole or the 4-nitroindole core, we can infer potential therapeutic applications and guide future research directions.

This guide synthesizes available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of the current state of knowledge for these related molecular architectures.

Antimicrobial Activity of Nitroindole Derivatives

The introduction of a nitro group to the indole ring is a well-established strategy for imparting antimicrobial properties. Several studies have demonstrated that nitro-substituted indoles exhibit potent activity against a range of bacterial and fungal pathogens. A key mechanism of action for some of these compounds is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major contributor to multidrug resistance.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitroindole derivatives against various microorganisms.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-Thiadiazole | Compound 2h | S. aureus | 6.25 | [1] |

| Indole-Triazole | Compound 3d | S. aureus | 6.25 | [1] |

| Broad Spectrum | Various Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [1] |

Experimental Protocol: MIC Determination by Two-Fold Serial Dilution

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The two-fold serial dilution method is a standard procedure for its determination.

-

Preparation of Compound Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: A series of dilutions of the stock solution is prepared in a liquid growth medium in a 96-well microtiter plate. Each subsequent well contains half the concentration of the compound as the previous well.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The microtiter plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway: Inhibition of the NorA Efflux Pump

Certain nitroindole derivatives, such as 5-nitro-2-phenylindole, have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump actively transports various structurally unrelated drugs out of the bacterial cell, conferring resistance. Inhibition of this pump can restore the efficacy of existing antibiotics.

Figure 1: Mechanism of NorA Efflux Pump Inhibition by a Nitroindole Derivative.

Anticancer Activity of Nitroindole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and many of its derivatives have been investigated for their potential as anticancer agents. Nitro-substituted indoles have emerged as a promising class of compounds that can exert their cytotoxic effects through various mechanisms, including the targeting of unique DNA structures and the disruption of key cellular processes.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected nitroindole derivatives against human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole | Compound 5 | HeLa | 5.08 ± 0.91 | - | [2] |

| Pyrrolidine-substituted 5-nitroindole | Compound 7 | HeLa | 5.89 ± 0.73 | - | [2] |

| Indolyl-pyrimidine | Compound 4e | MCF-7 | - | 0.5 | [3] |

| Indolyl-pyrimidine | Compound 4h | MCF-7 | - | 0.5 | [3] |

| Indolyl-pyrimidine | Compound 4b | MCF-7 | - | 2.0 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway: c-Myc G-Quadruplex Binding and Downstream Effects

A novel anticancer mechanism for some 5-nitroindole derivatives involves their ability to bind to and stabilize G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[2] The c-Myc protein is a transcription factor that is overexpressed in many cancers and plays a crucial role in cell proliferation and survival. Stabilization of the G4 structure inhibits the transcription of the c-Myc gene, leading to a cascade of events that ultimately results in cancer cell death.

Figure 2: Anticancer Mechanism of 5-Nitroindole Derivatives via c-Myc G-Quadruplex Stabilization.

Activity of Cyclopropyl-Indole Derivatives

While the specific biological activities of this compound are not documented, the broader class of indole alkaloids containing cyclopropyl moieties has been isolated from natural sources, suggesting potential bioactivity. For instance, 2-(2,2-dimethylcyclopropyl)-1H-indole-3-carbaldehyde has been identified from a mangrove-derived fungus.[4] The presence of the strained cyclopropyl ring can influence the molecule's conformation and electronic properties, potentially leading to unique interactions with biological targets. Further investigation into the synthesis and biological evaluation of various cyclopropyl-indole derivatives is warranted to explore their therapeutic potential.

Conclusion

Although direct data on the biological activity of this compound derivatives is currently unavailable, the analysis of structurally related compounds provides valuable insights for future research. The established antimicrobial and anticancer properties of nitro-substituted indoles, coupled with the unique structural features of the cyclopropyl group, suggest that this novel scaffold holds significant promise for the development of new therapeutic agents. Researchers are encouraged to pursue the synthesis and biological evaluation of this compound class to unlock its full potential in drug discovery.

References

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. online.bamu.ac.in [online.bamu.ac.in]

- 4. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Cyclopropyl-4-nitro-1H-indole

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity or therapeutic targets of 2-Cyclopropyl-4-nitro-1H-indole. The following guide is a scientifically informed projection based on the known activities of structurally related compounds, particularly nitroindole and cyclopropyl-indole derivatives. The proposed targets and mechanisms are therefore hypothetical and require experimental validation.

Executive Summary

This compound is a novel small molecule with a chemical scaffold that suggests potential for therapeutic application, particularly in oncology. While direct experimental data for this compound is absent from public databases, analysis of structurally similar nitroindole derivatives points towards a compelling primary therapeutic hypothesis: the targeting of G-quadruplex DNA structures in the promoter regions of oncogenes, with a particular focus on c-Myc. Secondary potential targets may include various protein kinases, a common target class for indole-containing compounds. This document outlines these potential therapeutic avenues, provides hypothetical quantitative data based on related compounds, details relevant experimental protocols for validation, and visualizes the proposed mechanisms of action.

Proposed Primary Therapeutic Target: c-Myc G-Quadruplex DNA

A significant body of research on substituted 5-nitroindole derivatives has demonstrated their ability to act as anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures.[1][2] These are non-canonical secondary structures formed in guanine-rich DNA sequences, which are prevalent in the promoter regions of many oncogenes, including c-Myc. The c-Myc oncogene is overexpressed in up to 80% of solid tumors and its transcription is believed to be regulated by a G4 structure in its promoter region.[1]

Stabilization of this G4 structure by a small molecule ligand, hypothetically including this compound, can inhibit the transcriptional machinery, leading to the downregulation of c-Myc expression.[1][2] This, in turn, can induce cell-cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, some nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their anticancer effects.[1][2]

The proposed mechanism of action for this compound, based on its structural similarity to other bioactive nitroindoles, is a targeted disruption of c-Myc oncogene expression. The following diagram illustrates this hypothetical signaling cascade.

Caption: Hypothetical signaling pathway of this compound.

Potential Secondary Therapeutic Targets: Protein Kinases

The indole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[3][4] Numerous clinically approved kinase inhibitors, such as Sunitinib and Nintedanib, contain an indole or indolinone core.[3][5] These drugs target receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[3][5] The cyclopropyl group, present in this compound, has also been incorporated into kinase inhibitors to explore hydrophobic pockets in the ATP-binding site.[6] Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases involved in cancer signaling pathways.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound, extrapolated from published data for structurally related 5-nitroindole derivatives.[1] These values would need to be determined experimentally.

| Assay Type | Target/Cell Line | Metric | Hypothetical Value | Reference Compound(s) |

| Cell Viability | HeLa (Cervical Cancer) | IC50 | 5 - 10 µM | 5-nitroindole derivatives[1] |

| Cell Viability | MCF-7 (Breast Cancer) | IC50 | 10 - 25 µM | Indole-based compounds[3] |

| G-Quadruplex Binding | c-Myc G4 DNA | Kd | 1 - 5 µM | Pyrrolidine-substituted 5-nitroindoles[1][2] |

| Kinase Inhibition | VEGFR-2 | IC50 | 0.5 - 5 µM | Indole-based kinase inhibitors[5] |

Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro experiments would be required. The following are detailed protocols for key initial assays.

This protocol is used to assess the cytotoxic or growth-inhibiting effects of the compound on cancer cell lines.

Objective: To determine the IC50 value of this compound in a selected cancer cell line (e.g., HeLa).

Materials:

-

This compound

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

-

Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

This protocol is a general method to screen for inhibitory activity against a panel of protein kinases.

Objective: To determine the percent inhibition of a specific kinase (e.g., VEGFR-2) by this compound at a given concentration.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

[γ-33P]-ATP

-

Assay buffer (containing MgCl2, MnCl2, DTT)

-

96-well filter plates

-

2% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, mix the assay buffer, the substrate peptide, and a solution of this compound (typically at a concentration of 10 µM for initial screening).

-

Enzyme Addition: Add the recombinant VEGFR-2 kinase to initiate the reaction. Include positive controls (known inhibitor) and negative controls (vehicle).

-

ATP Addition: Start the kinase reaction by adding [γ-33P]-ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding 2% phosphoric acid.[10]

-

Washing: Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Detection: Measure the incorporation of 33P into the substrate peptide using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the compound compared to the vehicle control.

Caption: General workflow for a radiometric kinase inhibition assay.

Conclusion

While this compound remains an uncharacterized molecule, its structural features provide a strong rationale for investigating its potential as an anticancer agent. The primary hypothesis, based on robust data from related nitroindole compounds, is the targeting of the c-Myc promoter G-quadruplex. A secondary line of inquiry should focus on its potential as a kinase inhibitor. The experimental protocols outlined in this guide provide a clear path forward for the initial in vitro validation of these hypotheses. Successful validation would warrant further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. 2.6. Kinase Profiling Assay [bio-protocol.org]

Uncharted Territory: The Enigmatic Mechanism of 2-Cyclopropyl-4-nitro-1H-indole

Despite a comprehensive search of scientific literature and databases, there is currently no publicly available information detailing the mechanism of action, biological activity, or therapeutic targets of the compound 2-Cyclopropyl-4-nitro-1H-indole. This intriguing molecule, characterized by its indole core substituted with a cyclopropyl group at the 2-position and a nitro group at the 4-position, remains a scientific enigma. Its presence in the catalogs of chemical suppliers suggests its availability for research purposes, yet it appears that a thorough biological evaluation has not been published in the public domain.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The addition of a cyclopropyl ring can enhance metabolic stability and binding affinity, while a nitro group can be a key pharmacophore, often associated with antimicrobial or anticancer activities through bioreductive activation. However, without specific experimental data, any discussion of the mechanism of action for this compound would be purely speculative.

Researchers, scientists, and drug development professionals interested in this compound would need to undertake foundational in vitro and in vivo studies to begin to elucidate its biological profile. Such a research program would likely involve:

-

Initial Screening: Testing the compound against a broad panel of cell lines (e.g., cancer, bacterial, fungal) and molecular targets (e.g., kinases, GPCRs, enzymes) to identify any potential biological activity.

-

Target Identification: For any observed activity, subsequent studies would be necessary to identify the specific molecular target or pathway being modulated. This could involve techniques such as affinity chromatography, genetic screening, or computational modeling.

-

Mechanism of Action Studies: Once a target is identified, a series of experiments would be designed to understand how the compound interacts with its target and the downstream cellular consequences of this interaction.

Given the absence of foundational data, it is not possible to provide the requested in-depth technical guide, quantitative data tables, or signaling pathway diagrams. The field is open for pioneering research to uncover the potential of this compound and define its place in the landscape of biologically active molecules. Any future publications on this compound will be critical in paving the way for a deeper understanding of its chemical biology and potential therapeutic applications.

In-depth Technical Guide: 2-Cyclopropyl-4-nitro-1H-indole - A Review of Publicly Available Data

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of the currently available public information on 2-Cyclopropyl-4-nitro-1H-indole. Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific in vitro and in vivo studies for this particular compound. Consequently, the core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time. The following sections provide a general context based on related indole and nitro-containing compounds.

Introduction to the this compound Scaffold

The molecule this compound is a heterocyclic compound featuring an indole nucleus, which is a common and important scaffold in medicinal chemistry. The indole ring system is a key structural component in a wide variety of biologically active natural products and synthetic drugs. The presence of a cyclopropyl group at the 2-position and a nitro group at the 4-position suggests potential for unique biological activities.

-

Indole Nucleus: The indole scaffold is known to interact with various biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.

-

Cyclopropyl Group: The cyclopropyl moiety can influence the molecule's conformation, metabolic stability, and binding affinity to target proteins. In some contexts, such as with cyclopropyl indolequinones, this group can be involved in the compound's mechanism of action under specific conditions like hypoxia.

-

Nitro Group: The nitroaromatic group is a strong electron-withdrawing group that can significantly impact the electronic properties of the indole ring. Nitro-containing compounds are a well-established class of molecules with diverse biological activities, including antimicrobial and anticancer effects. The nitro group can also serve as a handle for further chemical modifications.

While the combination of these structural features in this compound is of scientific interest, there is currently no publicly available data on its specific biological profile.

Synthesis and Chemical Properties

Chemical Properties:

| Property | Value |

| CAS Number | 663177-70-6 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

Review of Potential, Inferred Biological Activities

Based on the activities of structurally related compounds, one could hypothesize potential areas of investigation for this compound. It is crucial to note that these are speculative and would require experimental validation.

-

Anticancer Activity: Many indole derivatives and nitroaromatic compounds have been investigated as potential anticancer agents. Their mechanisms can vary widely, from kinase inhibition to DNA interaction.

-

Antimicrobial Activity: The nitroaromatic scaffold is present in several antimicrobial drugs. The mechanism often involves the reduction of the nitro group to reactive species that can damage cellular components of microorganisms.

Future Directions and Data Gaps

The significant gap in the scientific literature regarding the biological effects of this compound presents an opportunity for future research. Key areas for investigation would include:

-

In Vitro Screening: Initial studies should focus on screening the compound against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activity.

-

Mechanism of Action Studies: Should any significant activity be observed, subsequent studies would be necessary to elucidate the underlying mechanism of action.

-

In Vivo Efficacy and Toxicity: If promising in vitro data is obtained, in vivo studies in animal models would be the next logical step to assess efficacy and safety.

Conclusion

While the chemical structure of this compound suggests potential for interesting biological activities, a thorough review of publicly accessible scientific databases and literature reveals a lack of specific in vitro and in vivo data. Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, or signaling pathway diagrams as requested. The information presented here provides a general context based on the chemical motifs present in the molecule. Further experimental investigation is required to determine the pharmacological profile of this compound.

2-Cyclopropyl-4-nitro-1H-indole: A Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthetic Strategies and Predicted Biological Significance

Abstract

2-Cyclopropyl-4-nitro-1H-indole is a novel heterocyclic compound with significant potential in drug discovery. While specific literature on this exact molecule is sparse, its structural motifs—a cyclopropyl group at the 2-position and a nitro group at the 4-position of an indole scaffold—suggest a rich pharmacological profile. This technical guide provides a comprehensive overview of plausible synthetic routes, predicted biological activities, and proposed experimental workflows for the investigation of this compound. Drawing on established knowledge of indole chemistry and the pharmacological roles of its constituent functional groups, this document serves as a foundational resource for researchers and drug development professionals interested in exploring this promising chemical entity.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of specific substituents onto the indole scaffold allows for the fine-tuning of its pharmacological properties. The cyclopropyl group, a small, strained ring, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and modulate physicochemical properties.[2][3][4] Conversely, the nitro group is a strong electron-withdrawing group known to be a key pharmacophore in various antimicrobial and anticancer agents.[5]

The unique combination of a 2-cyclopropyl and a 4-nitro substituent on the 1H-indole core in this compound (CAS No. 663177-70-6) presents an intriguing candidate for drug discovery.[6] This guide will explore the potential of this molecule by proposing synthetic methodologies and predicting its biological relevance based on the activities of structurally related compounds.

Proposed Synthetic Pathways

The synthesis of this compound, while not explicitly detailed in the current literature, can be logically approached using well-established indole synthetic methods. The two most probable retrosynthetic disconnections point towards the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing indoles from o-nitrotoluenes.[7][8] This approach is particularly well-suited for the synthesis of 4-nitroindoles. A proposed synthetic workflow is outlined below.

References

- 1. japsonline.com [japsonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bot Detection [iris-biotech.de]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound, CasNo.663177-70-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 2-Cyclopropyl-4-nitro-1H-indole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropyl-4-nitro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While the specific discovery and detailed history of this molecule are not extensively documented in publicly available literature, this paper constructs a plausible synthetic pathway based on established organic chemistry principles and analogous reactions. Furthermore, it explores the compound's physicochemical properties and discusses its potential biological significance by drawing parallels with structurally related indole and nitroaromatic compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel indole derivatives.

Introduction

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules. The unique electronic properties of the indole ring system, coupled with the diverse substitution patterns it can accommodate, have made it a focal point for drug discovery efforts targeting a wide range of therapeutic areas. The introduction of a cyclopropyl group at the 2-position of the indole ring is of particular interest as it can impart conformational rigidity, enhance metabolic stability, and modulate biological activity.

The further incorporation of a nitro group at the 4-position introduces a strong electron-withdrawing moiety, which can significantly influence the molecule's electronic distribution, reactivity, and potential as a bioreductive prodrug. Nitroaromatic compounds are known to exhibit a spectrum of biological activities, including antimicrobial and anticancer effects, often mediated through their reduction to reactive intermediates under hypoxic conditions. This guide provides a detailed examination of the synthesis, properties, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in biological and chemical systems.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 663177-70-6 |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| pKa | Not reported |

| LogP | Not reported |

Proposed Synthesis

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound is a convergent strategy. One potential route begins with the synthesis of 2-cyclopropyl-1H-indole followed by a regioselective nitration. An alternative would involve starting with a pre-nitrated aniline precursor.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on known organic synthesis transformations. These would require optimization and validation in a laboratory setting.

Route A: Step-by-Step Protocol

-

Synthesis of 2-(Cyclopropylethynyl)aniline:

-

To a solution of 2-iodoaniline (1.0 eq) in a suitable solvent (e.g., a mixture of toluene and water) are added ethynylcyclopropane (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq).

-

The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

The mixture is then worked up by extraction with an organic solvent, and the product is purified by column chromatography.

-

-

Synthesis of 2-Cyclopropyl-1H-indole:

-

The purified 2-(cyclopropylethynyl)aniline (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or acetonitrile).

-

A palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) is added, and the mixture is heated to a temperature sufficient to induce cyclization (e.g., 80-120 °C).

-

The reaction progress is monitored, and upon completion, the mixture is cooled, diluted with water, and extracted. The crude product is purified by chromatography.

-

-

Nitration of 2-Cyclopropyl-1H-indole:

-

2-Cyclopropyl-1H-indole (1.0 eq) is dissolved in a cooled (0 °C) acidic medium, typically concentrated sulfuric acid.

-

A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature.

-

The reaction is stirred for a short period, and then carefully quenched by pouring onto ice.

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield this compound.

-

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, its structural motifs suggest several potential areas of therapeutic interest.

-

Anticancer Activity: The nitroaromatic group is a key feature of many hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives, which can damage DNA and other cellular macromolecules.

Caption: Potential bioreductive activation pathway of this compound.

-

Antimicrobial Activity: Nitro-substituted heterocycles have a long history as antimicrobial agents. The mechanism of action often involves the reductive activation of the nitro group within microbial cells, leading to the generation of reactive nitrogen species that are toxic to the pathogen.

-

Enzyme Inhibition: The indole nucleus is known to interact with a variety of enzymes. The specific substitution pattern of this compound could lead to selective inhibition of certain kinases, polymerases, or other enzymes implicated in disease.

Future Directions

The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future work include:

-

Definitive Synthesis and Characterization: The development and validation of a robust and scalable synthetic route are paramount. Full characterization of the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography) is essential.

-

Biological Screening: A comprehensive biological evaluation of the compound is warranted. This should include screening for anticancer activity against a panel of cancer cell lines under both normoxic and hypoxic conditions, as well as assessment of its antimicrobial properties against a range of bacterial and fungal pathogens.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to the cyclopropyl, nitro, and indole moieties would provide valuable insights into the structural requirements for biological activity.

-

Mechanistic Studies: Should promising biological activity be identified, detailed mechanistic studies will be necessary to elucidate the compound's mode of action.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in the field of drug discovery. Its unique combination of a privileged indole scaffold, a conformationally constraining cyclopropyl group, and a bioreductively activatable nitro group makes it a compelling candidate for further investigation. This technical guide provides a foundational framework for initiating research into this promising compound, from its synthesis to the exploration of its potential therapeutic applications. The insights provided herein are intended to stimulate further research and unlock the full potential of this and related indole derivatives.

Methodological & Application

Application Note: Quantitative Analysis of 2-Cyclopropyl-4-nitro-1H-indole using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and sensitive method for the quantification of 2-Cyclopropyl-4-nitro-1H-indole in solution using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The developed method is suitable for routine analysis in research and drug development settings, offering excellent linearity, accuracy, and precision. The protocol outlines sample preparation, instrument parameters, and data analysis procedures.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound is crucial for various stages of research, including synthesis optimization, purity assessment, and pharmacokinetic studies. This document provides a detailed protocol for a validated HPLC method to meet these analytical needs. While specific methods for this exact analyte are not widely published, the methodology presented here is adapted from established analytical techniques for similar nitroaromatic and indole-containing compounds.[1][2][3][4]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.[1]

-

Solvents: HPLC grade acetonitrile (ACN) and water.

-

Reagents: this compound reference standard, and formic acid (optional, for improved peak shape).

-

Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

A gradient elution is proposed to ensure good separation of the analyte from potential impurities.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 60% B to 90% B over 10 min, hold at 90% B for 2 min, return to 60% B and equilibrate for 3 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 270 nm |

Note: The optimal detection wavelength should be determined by performing a UV scan of the analyte. For many nitroaromatic compounds, a wavelength around 270 nm provides good sensitivity.[4]

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 60% ACN) to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Method Validation (Hypothetical Data)

The following tables summarize the hypothetical performance characteristics of this analytical method.

Table 1: Linearity and Range

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 100 | > 0.999 |

Table 2: Precision and Accuracy

| Concentration (µg/mL) | Precision (RSD, %) | Accuracy (%) |

| 5 | < 2.0 | 98 - 102 |

| 50 | < 1.5 | 99 - 101 |

| 90 | < 1.0 | 99 - 101 |

Table 3: Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 1.0 |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Caption: Experimental workflow for HPLC quantification.

Signaling Pathway Context

Currently, there is no specific, well-documented signaling pathway directly involving this compound in the public domain. However, related nitroindole compounds have been investigated as binders of c-Myc G-quadruplex DNA, suggesting a potential role in the regulation of c-Myc oncogene expression.[5][6] The analytical method described herein can be a valuable tool for researchers investigating the cellular uptake, metabolism, and target engagement of this and similar compounds.

The following diagram illustrates a generalized logical relationship for investigating the biological activity of a compound like this compound.

Caption: Logical flow for biological activity investigation.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is suitable for high-throughput analysis and can be readily implemented in most analytical laboratories. The provided protocol and hypothetical validation data serve as a strong starting point for the development and validation of a specific in-house analytical procedure.

References

- 1. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene [mdpi.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 2-Cyclopropyl-4-nitro-1H-indole and Other Novel Compounds Against BRAF V600E Kinase

Topic: Using 2-Cyclopropyl-4-nitro-1H-indole in High-Throughput Screening

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives showing significant biological activity, including the inhibition of protein kinases.[1][2][3][4] Protein kinases are a critical class of enzymes in cellular signaling and have become prime targets for drug discovery, particularly in oncology.[5][6] The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is frequently mutated in various cancers, with the V600E mutation leading to constitutive kinase activation and uncontrolled cell proliferation.[7][8][9] Consequently, the discovery of novel BRAF V600E inhibitors is a major goal in cancer therapy.

This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize novel inhibitors of the BRAF V600E kinase from a diverse chemical library that includes this compound. The protocols provided cover the primary screening, dose-response analysis, and initial selectivity assays.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[10] Extracellular signals activate the RAS GTPase, which in turn recruits and activates RAF kinases, including BRAF.[7][8] Activated BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. The V600E mutation in BRAF leads to constitutive activation of this pathway, promoting tumorigenesis.[7][8]

Figure 1: BRAF V600E Signaling Pathway and Point of Inhibition.

Experimental Workflow

The HTS workflow is designed to efficiently screen a large compound library and identify confirmed hits with the desired activity profile. The process begins with a single-concentration primary screen to identify initial hits. These hits are then subjected to a confirmation screen and dose-response analysis to determine their potency (IC50). Finally, counter-screens are performed to assess selectivity.

Figure 2: High-Throughput Screening Workflow for BRAF V600E Inhibitors.

Data Presentation

The data generated from the HTS campaign should be organized for clear interpretation and comparison. Below are examples of how to structure the results from the primary screen, dose-response analysis, and selectivity profiling.

Table 1: Hypothetical Primary HTS Results

| Compound ID | Concentration (µM) | % Inhibition of BRAF V600E | Hit (≥50%) |

|---|---|---|---|

| CPNI-001 (this compound) | 10 | 85.2 | Yes |

| CPNI-002 | 10 | 12.5 | No |

| CPNI-003 | 10 | 63.7 | Yes |

| Positive Control (Vemurafenib) | 1 | 98.9 | Yes |

| Negative Control (DMSO) | N/A | 0.1 | No |

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

| Compound ID | BRAF V600E IC50 (µM) | Wild-Type BRAF IC50 (µM) | Selectivity Index (WT/V600E) |

|---|---|---|---|

| CPNI-001 | 0.85 | > 20 | > 23.5 |

| CPNI-003 | 2.10 | 15.8 | 7.5 |

| Vemurafenib | 0.035 | 0.45 | 12.9 |

Experimental Protocols

The following protocols are based on a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity and vice versa. Commercial kits like the Kinase-Glo® MAX are suitable for this application.[11][12]

Protocol 1: Primary HTS for BRAF V600E Inhibition

Objective: To identify compounds that inhibit BRAF V600E kinase activity by at least 50% at a single concentration.

Materials:

-

Recombinant BRAF V600E enzyme

-

MEK1 (inactive) as substrate

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP (at Km concentration for BRAF V600E)

-

Compound library plates (including this compound) at 1 mM in DMSO

-

Positive control (e.g., Vemurafenib)

-

Negative control (DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

-

White, opaque 384-well assay plates

-

Acoustic liquid handler and plate reader with luminescence detection

Procedure:

-

Prepare the BRAF V600E enzyme solution in kinase buffer.

-

Prepare the substrate (MEK1) and ATP solution in kinase buffer.

-

Using an acoustic liquid handler, transfer 100 nL of each test compound (1 mM stock) to the assay plate wells for a final concentration of 10 µM.

-

Add 5 µL of the BRAF V600E enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the MEK1/ATP solution to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect remaining ATP by adding 10 µL of the ATP detection reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Dose-Response (IC50) Determination

Objective: To determine the potency (IC50) of the hits identified in the primary screen.

Procedure:

-

Create a 10-point serial dilution series for each hit compound, typically ranging from 100 µM to 5 nM.

-

Follow the same procedure as the primary HTS protocol, but instead of a single concentration, add the diluted compounds to the assay plates.

-

Generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 3: Selectivity Counter-Screen

Objective: To assess the selectivity of the confirmed hits against wild-type BRAF.

Procedure:

-

Follow the dose-response protocol, but substitute the recombinant BRAF V600E enzyme with recombinant wild-type BRAF enzyme.

-

Determine the IC50 value for each compound against wild-type BRAF.

-

Calculate the Selectivity Index by dividing the IC50 for wild-type BRAF by the IC50 for BRAF V600E. A higher index indicates greater selectivity for the mutant kinase.

References

- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. chameleonscience.com [chameleonscience.com]

Application Notes and Protocols for 2-Cyclopropyl-4-nitro-1H-indole as a Molecular Probe

Extensive research has revealed no specific documented applications of 2-Cyclopropyl-4-nitro-1H-indole as a molecular probe in the scientific literature.

While the structural motifs of cyclopropyl groups and nitro-substituted indoles are present in various biologically active molecules and research tools, the specific compound This compound does not have established and publicly available data regarding its use as a molecular probe. Searches of chemical databases, scientific publications, and patent literature did not yield any specific biological targets, quantitative bioactivity data, or detailed experimental protocols for this particular molecule.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams. The available information is limited to its chemical properties and commercial availability as a research chemical.

General Context of Related Compounds:

It is noteworthy that related chemical structures have been investigated for their potential as molecular probes and therapeutic agents:

-

Nitroindole Derivatives: Various substituted nitroindoles have been explored for a range of biological activities, including as antagonists for serotonin receptors and as components in oligonucleotide probes. The nitro group is a key pharmacophore that can influence the electronic properties and binding interactions of a molecule.

-

Cyclopropyl-Containing Compounds: The cyclopropyl group is a valuable structural element in drug design. It can confer metabolic stability, conformational rigidity, and improved potency to a molecule.

-

Cyclopropyl Indolequinones: This class of compounds has been investigated as mechanistic probes to study bioreductive anticancer drug action. Their mechanism often involves the reductive activation of the quinone moiety, which is influenced by the presence of the cyclopropyl ring.

The absence of specific data for This compound suggests that it may be a novel compound with uncharacterized biological activity, a synthetic intermediate for the creation of more complex molecules, or a compound that has been synthesized and screened but did not exhibit significant or noteworthy activity as a molecular probe in the assays performed.

Researchers interested in the potential of this molecule would need to undertake initial screening studies to identify any biological targets and subsequently develop and validate its use as a molecular probe. Such studies would involve:

-

High-Throughput Screening: Testing the compound against a wide range of biological targets to identify potential interactions.

-

Target Identification and Validation: Confirming the specific protein or pathway with which the compound interacts.

-

Assay Development: Creating and optimizing biochemical or cell-based assays to quantify the activity of the compound.

-

Mechanism of Action Studies: Investigating how the compound exerts its effects at a molecular level.

Until such foundational research is conducted and published, detailed application notes and protocols for This compound as a molecular probe cannot be formulated.

Application Notes and Protocols for 2-Cyclopropyl-4-nitro-1H-indole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, making it a privileged structure in drug design.[4] The introduction of diverse substituents onto the indole core can modulate its pharmacological profile, offering a pathway to developing novel therapeutic agents.[1] This document focuses on the hypothetical medicinal chemistry applications of a novel indole derivative, 2-Cyclopropyl-4-nitro-1H-indole, exploring its potential as a therapeutic agent based on the known properties of its constituent moieties: the indole core, the 2-cyclopropyl group, and the 4-nitro group.

The cyclopropyl group is a small, strained ring that can act as a bioisostere for other functional groups and can introduce conformational rigidity, which may enhance binding affinity to target proteins.[5] The nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the indole ring and may be involved in specific interactions with biological targets or could be a precursor for other functional groups.[6][7] Given the diverse biological activities associated with substituted indoles, including anticancer, anti-inflammatory, and antimicrobial effects, this compound represents a promising starting point for drug discovery campaigns.[3][4]

Potential Therapeutic Applications and Biological Targets